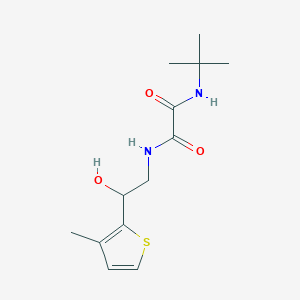

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

描述

属性

IUPAC Name |

N'-tert-butyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-8-5-6-19-10(8)9(16)7-14-11(17)12(18)15-13(2,3)4/h5-6,9,16H,7H2,1-4H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXINQUZUHJDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C(=O)NC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of tert-butylamine with oxalyl chloride to form N1-(tert-butyl)oxalamide. This intermediate is then reacted with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

化学反应分析

Types of Reactions

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new alkylated or arylated derivatives.

科学研究应用

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to enzyme inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Key Structural Insights :

- Aromatic vs. Aliphatic Substituents : The target compound’s tert-butyl group (aliphatic) contrasts with the aromatic benzyl/pyridyl groups in S336 and S5454. Aliphatic substituents may reduce metabolic oxidation compared to aromatic analogs .

- Thiophene vs.

Functional Comparison

Key Functional Insights :

- Regulatory Approval: S336’s approval hinges on its low toxicity (NOEL = 100 mg/kg/day) and metabolic stability, attributed to its oxalamide core and methoxy/pyridyl substituents . The target compound’s tert-butyl group may similarly resist metabolic degradation.

- Enzyme Selectivity : The hydroxyethyl-thiophene group in the target compound could interact with hydrophobic enzyme pockets, analogous to SCD1 inhibitors like Compound 28 .

Metabolic and Toxicological Profiles

- CYP Interactions : S5456’s moderate CYP3A4 inhibition contrasts with S336’s lack of significant CYP effects, highlighting the impact of substituent positioning (2,4- vs. 2,3-dimethoxybenzyl) . The target compound’s thiophene group may pose a risk of CYP2C9/2C19 interactions, common with sulfur-containing heterocycles .

- Glutathione Conjugation : Oxalamides with electron-withdrawing groups (e.g., chloro in Compound 28) may undergo glutathione conjugation via GST enzymes, a detoxification pathway enhanced by dietary antioxidants like BHA .

生物活性

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide, with the CAS number 1396794-99-2, is a compound of interest due to its potential biological activities. This article reviews available literature on its chemical properties, biological effects, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 284.38 g/mol. The structure comprises a tert-butyl group, a hydroxy group, and a methylthiophenyl moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O3S |

| Molecular Weight | 284.38 g/mol |

| CAS Number | 1396794-99-2 |

Research suggests that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The presence of the oxalamide functional group is known to enhance bioactivity through interactions with biological targets such as enzymes and receptors.

In Vitro Studies

In vitro studies have demonstrated that similar oxalamides can inhibit certain enzymes involved in inflammatory pathways. For example, compounds with structural similarities have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacological effects of this compound. Preliminary studies indicate that oxalamide derivatives can exhibit significant anti-inflammatory effects in rodent models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .

Case Studies

- Anti-inflammatory Activity : A study involving a related oxalamide demonstrated significant reduction in paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.

- Antioxidant Properties : Another investigation found that oxalamides could scavenge free radicals effectively, suggesting a protective role against oxidative stress-related diseases.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest its potential use in:

- Anti-inflammatory therapies : Targeting chronic inflammatory conditions such as arthritis.

- Cancer therapeutics : Investigating its role in inhibiting tumor growth through modulation of signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。